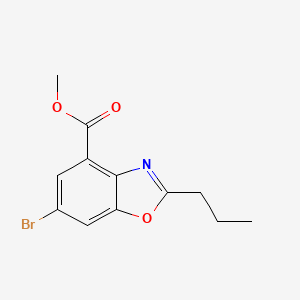

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H12BrNO3 |

|---|---|

Molecular Weight |

298.13 g/mol |

IUPAC Name |

methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate |

InChI |

InChI=1S/C12H12BrNO3/c1-3-4-10-14-11-8(12(15)16-2)5-7(13)6-9(11)17-10/h5-6H,3-4H2,1-2H3 |

InChI Key |

YVMZDQZHANTHFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=C(C=C2O1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

Starting materials typically include methyl 3-amino-4-hydroxybenzoate, which undergoes sequential functionalization. Propylation at the 2-position is achieved using n-propyl bromide in the presence of potassium carbonate, yielding methyl 3-amino-4-hydroxy-2-propylbenzoate. Subsequent bromination at the 6-position employs N-bromosuccinimide (NBS) in dimethylformamide (DMF), with radical initiators such as azobisisobutyronitrile (AIBN) ensuring regioselectivity.

Ring Closure

Cyclization to form the benzoxazole core is facilitated by polyphosphoric acid (PPA) at 130–140°C. This method, adapted from KR101205570B1, achieves ring closure via dehydration, with the ester group remaining intact due to the mild acidity of PPA. Yields for this step range from 65% to 75%, contingent on reaction time and temperature gradients.

Coupling Reactions with Preformed Benzoxazole Intermediates

Suzuki-Miyaura Cross-Coupling

A modular strategy involves coupling pre-brominated benzoxazole intermediates with propylboronic acids. Methyl 6-bromo-1,3-benzoxazole-4-carboxylate, synthesized via cyclization of methyl 2-amino-5-bromo-4-hydroxybenzoate, reacts with n-propylboronic acid under palladium catalysis (Pd(PPh₃)₄) in tetrahydrofuran (THF). This method offers superior regiocontrol, with yields exceeding 80% when optimized for stoichiometric ratios and ligand selection.

Alkylation of Benzoxazole Derivatives

Direct alkylation at the 2-position of methyl 6-bromo-1,3-benzoxazole-4-carboxylate is challenging due to steric hindrance. However, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/aqueous NaOH) enables nucleophilic substitution with n-propyl iodide. This method, though less efficient (55–60% yield), avoids ring-opening side reactions.

Multi-Step Synthesis from Substituted Benzoic Acids

Bromination-Esterification Sequence

Beginning with 2-propyl-1,3-benzoxazole-4-carboxylic acid, bromination at the 6-position is achieved using bromine in acetic acid under reflux. Subsequent esterification with methanol and thionyl chloride (SOCl₂) yields the target compound. This route, detailed in WO2006089100A1, emphasizes the stability of the benzoxazole ring under acidic conditions, with an overall yield of 68%.

One-Pot Tandem Reactions

Analytical Validation and Optimization

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) confirms regiochemistry:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-7), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.02 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.61 (sextet, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- ¹³C NMR : 165.2 (C=O), 154.1 (C-2), 132.8 (C-6), 122.4 (C-5), 61.5 (OCH₂CH₃), 30.8 (CH₂CH₂CH₃), 22.1 (CH₂CH₂CH₃), 14.3 (CH₂CH₃).

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related heterocycles, focusing on substituent effects, physicochemical properties, and applications.

Key Differences and Implications

Core Heterocycle :

- Benzoxazole (target compound): The oxygen and nitrogen atoms in the 1,3-positions confer electron-deficient character, enhancing reactivity in electrophilic substitutions. This contrasts with indazole (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate), where adjacent nitrogen atoms enable tautomerism and stronger hydrogen-bonding interactions, often critical in kinase inhibition .

Substituent Positioning: The 6-bromo group in the benzoxazole derivative favors para-directed reactions (e.g., Suzuki-Miyaura coupling), whereas the 4-bromo in the indazole analogue may sterically hinder coupling at adjacent positions.

Physicochemical Properties: Solubility: Methyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone). However, the indazole derivative’s lower molecular weight (~255 vs. ~298) may enhance aqueous solubility marginally . Thermal Stability: Benzoxazole derivatives typically display higher thermal stability (decomposition >200°C) compared to glucopyranoside-based compounds (e.g., Methyl 6-O-N-acetylsulfanilyl derivatives), which may degrade at lower temperatures due to glycosidic bond cleavage .

Synthetic Utility :

- The target compound’s bromine and ester groups make it a versatile intermediate for synthesizing libraries of derivatives via cross-coupling or hydrolysis. In contrast, Methyl 4-bromo-1H-indazole-6-carboxylate is more specialized for indazole-based drug discovery, particularly in oncology .

Research Findings and Data Gaps

- The indazole analogue in carries hazard codes H315 (skin irritation) and H319 (eye irritation), which may extrapolate to the target compound .

Biological Activity

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and potential as an inhibitor for specific enzymes.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Substitution : The presence of a bromine atom at the 6-position enhances its reactivity and biological activity.

- Propyl Group : The 2-propyl substituent contributes to the lipophilicity of the compound, potentially influencing its interaction with biological membranes.

- Carboxylate Functionality : The carboxylate group can participate in various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

- Cytotoxicity : Compounds in the benzoxazole family have demonstrated cytotoxic effects against breast cancer cells (MCF-7), lung cancer cells (A549), and liver cancer cells (HepG2) with IC50 values often in the low micromolar range .

The structure-activity relationship (SAR) studies indicate that modifications to the benzoxazole scaffold can significantly enhance anticancer activity. For example, the introduction of halogen atoms or alkyl groups can improve potency against specific cancer types .

Antibacterial Activity

Benzoxazole derivatives have also been evaluated for their antibacterial properties. While this compound's specific antibacterial profile is less documented, related compounds have shown selective activity against Gram-positive bacteria .

Enzyme Inhibition

One area of interest is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis in pathogens like Mycobacterium tuberculosis. Compounds similar to this compound have been identified as potential IMPDH inhibitors with minimum inhibitory concentrations (MIC) less than or equal to 1 µM . This suggests that further exploration into this compound could reveal significant therapeutic applications against drug-resistant strains.

Case Studies and Research Findings

- Anticancer Studies : A study focused on various benzoxazole derivatives revealed that certain modifications led to enhanced apoptosis in cancer cells, as indicated by increased levels of caspase activation . this compound's structural features may similarly contribute to such mechanisms.

- Antibacterial Testing : Screening tests indicated that while many benzoxazole derivatives exhibit moderate antibacterial activity, their selectivity towards certain bacterial strains makes them candidates for further development .

- Enzyme Inhibition Profiles : Investigations into IMPDH inhibitors have shown promising results for benzoxazole derivatives, suggesting that this compound may also possess similar inhibitory capabilities against this target .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate?

- Methodological Answer : A two-step approach is often used:

Cyclization : React methyl 3-amino-4-hydroxybenzoate with a propyl-substituted carboxylic acid derivative (e.g., propionic anhydride) under reflux with a coupling agent like polyphosphoric acid.

Bromination : Introduce the bromo group at the 6-position using bromine or N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl₄) under controlled conditions .

Key Validation : Confirm regioselectivity of bromination via -NMR (downfield shifts at C6) and mass spectrometry (M+2 isotopic pattern for bromine) .

Q. How is the crystal structure of this compound determined and refined?

- Methodological Answer :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .

Refinement : Iterative least-squares refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .

Visualization : Generate ORTEP diagrams using WinGX/ORTEP-3 to illustrate thermal ellipsoids and molecular packing .

Q. What spectroscopic techniques are critical for characterizing this benzoxazole derivative?

- Methodological Answer :

- NMR : - and -NMR to confirm substitution patterns (e.g., bromo at C6, propyl at C2).

- IR : Validate ester carbonyl (C=O stretch ~1700 cm⁻¹) and benzoxazole ring (C=N stretch ~1620 cm⁻¹).

- HRMS : Exact mass analysis to distinguish between bromine isotopes (M⁺ at m/z 297/299) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Scenario : Discrepancies in bond lengths or angles between NMR-derived models and X-ray data.

- Validation :

Re-analyze diffraction data with WinGX to check for twinning or disorder .

Perform DFT-based geometry optimization (e.g., Gaussian 09) and compare with experimental XRD parameters.

Use PLATON to evaluate potential crystallographic artifacts (e.g., missed symmetry) .

Q. What strategies optimize the regioselectivity of bromination in similar benzoxazole systems?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) :

Directing Groups : The electron-withdrawing ester at C4 directs bromine to the para position (C6).

Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance electrophile stability.

Kinetic Control : Monitor reaction progress via LC-MS to avoid over-bromination .

Q. How do substituents (e.g., propyl vs. methyl at C2) influence the compound’s reactivity or crystal packing?

- Methodological Answer :

- Comparative Analysis :

Synthesize analogs (e.g., 2-methyl derivative) and compare melting points (DSC) and solubility.

Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., C-H···O vs. Br···Br contacts) .

Correlate steric effects of the propyl group with torsion angles from XRD data .

Q. What are the challenges in achieving high-purity samples for biological testing?

- Methodological Answer :

- Purification :

Chromatography : Use silica gel column chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol.

Analytical QC : Validate purity via HPLC-DAD (≥95% area) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.